

Technical Support Center: PCB 113 Isomer Separation

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Compound of Interest

Compound Name: 2,3,3',5,6-Pentachlorobiphenyl

CAS No.: 74472-36-9

Cat. No.: B1580772

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Topic: Method Development for Separating PCB 113 (2,3,3',5',6-Pentachlorobiphenyl)

Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)[1]

Introduction: The "Problem Child" of Pentachlorobiphenyls

Welcome to the PCB Analytical Support Hub. If you are here, you are likely facing the classic "Penta-Triad" co-elution challenge.[1] PCB 113 (2,3,3',5',6-Pentachlorobiphenyl) is notoriously difficult to quantify because, on standard non-polar phases (like 5% phenyl), it co-elutes with PCB 90 and PCB 101.[1]

This guide moves beyond basic EPA method descriptions to provide the mechanistic logic required to resolve this specific congener.

Module 1: Chromatographic Resolution (The Co-elution Headache)

Q: Why can't I separate PCB 113 from PCB 90 and PCB 101 on my DB-5 column?

A: This is a thermodynamic limitation of the stationary phase, not a user error. On a standard 5% phenyl-methylpolysiloxane column (DB-5, HP-5MS, Rtx-5), separation is governed primarily by boiling point (vapor pressure) and secondarily by weak pi-pi interactions.[1]

- The Physics: PCB 90, 101, and 113 are all pentachlorobiphenyls with nearly identical boiling points and molecular volumes. The 5% phenyl phase lacks the steric selectivity required to differentiate the subtle dipole moment differences caused by the chlorine substitution patterns (2,2',3,4',5 vs 2,2',4,5,5' vs 2,3,3',5',6).
- The Result: They elute as a single, broad peak or a poorly resolved shoulder.[1]

Troubleshooting Protocol: Column Selection Strategy

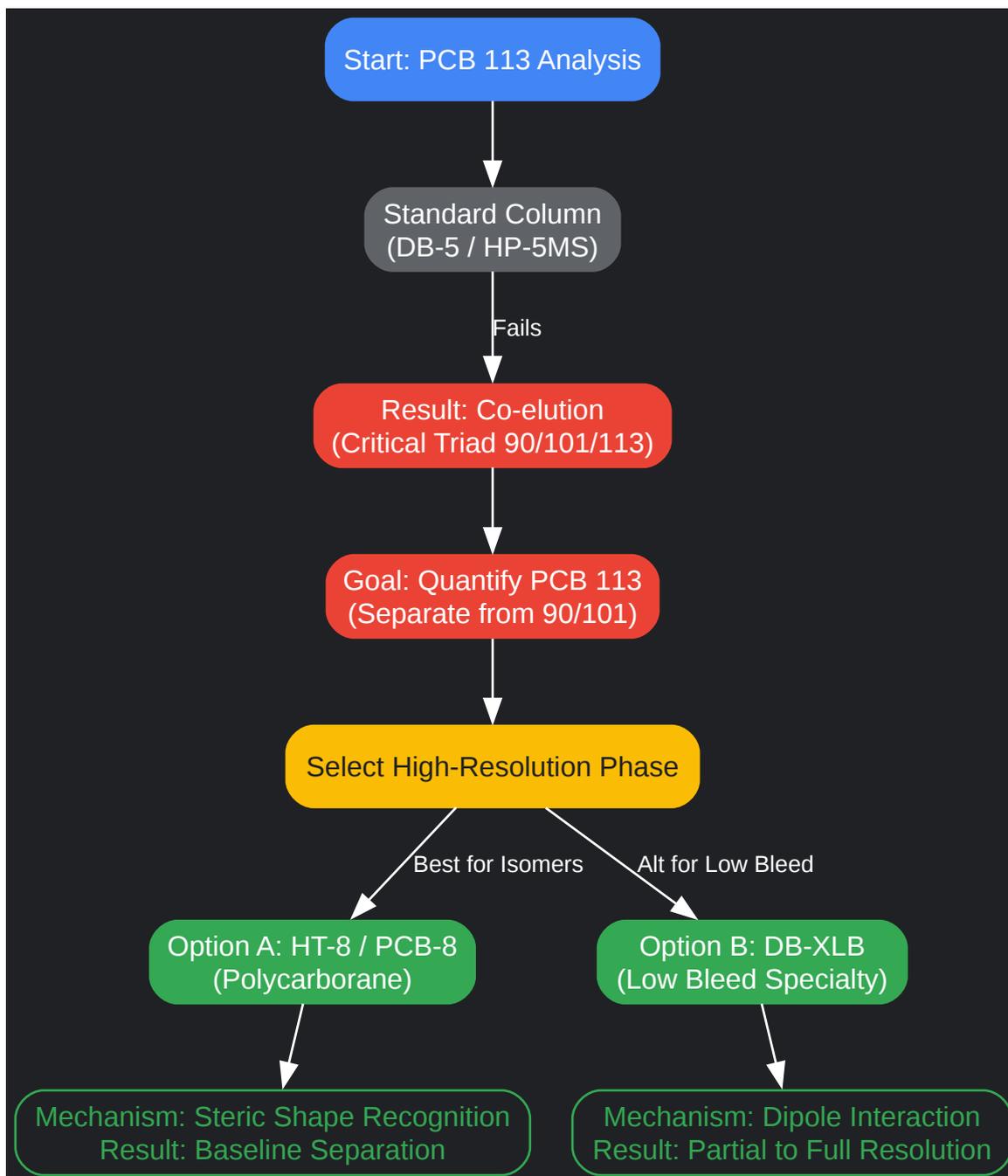
To separate PCB 113, you must switch to a phase that interacts with the shape and dipole of the molecule, not just its volatility.

Recommended Stationary Phases

Column Phase	Selectivity Mechanism	Resolution Capability (90/101/113)	Notes
5% Phenyl (DB-5)	Boiling Point	FAIL (Co-elution)	Standard screening column; useless for specific 113 quantitation.[1]
HT-8 (8% Phenyl Polycarborane)	Steric/Shape Selectivity	EXCELLENT	The carborane cage structure allows "shape recognition" of isomers.[1]
DB-XLB (Specialty)	Polarity/Dipole	GOOD	Designed specifically for chlorinated pesticides/PCBs.[1]
SPB-Octyl	Dispersion Forces	MODERATE	Often used in EPA 1668C as a secondary confirmation column. [1]

Visual Guide: Column Selection Logic

(Graphviz Diagram: Decision tree for selecting the correct column based on analytical goals)



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Caption: Decision logic for overcoming the PCB 90/101/113 co-elution barrier. Green nodes indicate viable solutions.

Module 2: Optimization & Temperature

Programming

Q: I switched to an HT-8 column, but the peaks are still merging. What now?

A: You are likely ramping the temperature too fast through the critical elution zone. The separation of these isomers is driven by subtle differences in interaction energy.^[1] A fast ramp "overpowers" these interactions with thermal kinetic energy.^[1]

Step-by-Step Optimization Protocol

- Identify the Critical Zone: PCB 113 (Penta) typically elutes between 180°C and 220°C depending on flow.^[1]
- Flatten the Ramp: Implement a "slow-down" or isothermal plateau in this region.^[1]

Suggested Oven Program (HT-8 Column, 60m x 0.25mm):

- Initial: 100°C (Hold 2 min)
- Ramp 1: 20°C/min to 160°C
- Ramp 2 (Critical): 1.5°C/min to 240°C
 - Why? This slow ramp maximizes the number of theoretical plates and interaction time during the elution of the penta-chlorinated congeners.
- Ramp 3: 20°C/min to 320°C (Bake out)

Module 3: Mass Spectrometry & Identification (GC-MS)

Q: How do I confirm PCB 113 if I suspect interference?

A: Use Selected Ion Monitoring (SIM) ratios. Since PCB 90, 101, and 113 are all pentachlorobiphenyls (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

), they share the same molecular ion. You cannot distinguish them by mass alone; you must rely on Ion Ratios + Retention Time (RT).

MS Acquisition Parameters (SIM Mode)

Parameter	Setting	Scientific Rationale
Primary Ion (Quant)	326.0 m/z	Most abundant isotope (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) for Pentas.
Secondary Ion (Qual)	328.0 m/z	Second most abundant.[1]
Ratio (326/328)	1.55 ± 15%	Theoretical abundance ratio for 5 chlorine atoms.[1]
Dwell Time	>25 ms	Ensure enough points across the peak (15-20 scans/peak) for accurate quantitation.

Self-Validating Check: If the peak at the PCB 113 retention time has a 326/328 ratio deviating significantly from 1.55 (e.g., <1.3 or >1.8), it is not pure PCB 113. It is likely co-eluting with a Hexa-PCB fragment or matrix interference.[1]

Module 4: Chiral Considerations (Clarification)

Q: Do I need a chiral column for PCB 113?

A:No. Unlike PCB 95, 132, or 149, PCB 113 is ACHIRAL.[1]

- Structure: 2,3,3',5',6-Pentachlorobiphenyl.[1]
- Reasoning: Although it has ortho-chlorines (2,6), the substitution pattern on the second ring (3',5') possesses a plane of symmetry relative to the pivot bond axis (or allows rapid rotation due to lack of 2',6' bulk). It does not exist as stable enantiomers (atropisomers) at standard operating temperatures.[1]

- Warning: Do not waste resources attempting enantioseparation on PCB 113. Focus strictly on the achiral separation from PCB 90/101.

Module 5: Regulatory Compliance (EPA Method 1668C)

Q: How do I report PCB 113 under EPA 1668C if it still co-elutes?

A: EPA Method 1668C explicitly recognizes the "90/101/113" issue.[\[1\]](#)

Reporting Protocol:

- If Resolved: Report PCB 113 concentration individually.
- If Co-eluting: You must report the sum concentration as "PCB-90/101/113".[\[1\]](#)
- Quantitation Reference: Use the
-labeled analog of PCB 101 (or PCB 105) as the Internal Standard (SIS) if a specific
-PCB 113 standard is unavailable, as they behave similarly.

References

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